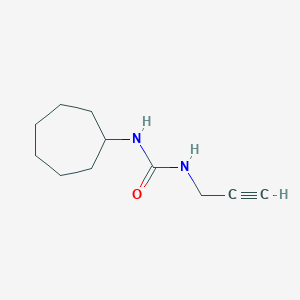

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

Description

Properties

IUPAC Name |

1-cycloheptyl-3-prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-2-9-12-11(14)13-10-7-5-3-4-6-8-10/h1,10H,3-9H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTMYDUGIBVYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)NC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea follows a two-step or one-pot approach:

Step 1: Preparation of Propargylic Amine

- The propargylic amine, in this case, prop-2-yn-1-amine or its substituted analogs, can be synthesized via alkylation of amines or by Sonogashira coupling when aryl or alkyl substituents are involved.

Step 2: Reaction with Cycloheptyl Isocyanate

- The propargylic amine is reacted with cycloheptyl isocyanate to form the urea derivative.

- This reaction is typically carried out in an aprotic solvent such as acetonitrile (CH3CN) at room temperature.

- A catalytic amount of a strong base like BEMP (5–10 mol %) is added to facilitate the reaction.

- The reaction proceeds rapidly, often completing within minutes to an hour, yielding the desired urea compound.

Detailed Preparation Procedure

Based on methodologies reported for analogous propargylic ureas, the preparation of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea can be performed as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Prop-2-yn-1-amine (1 equiv), Cycloheptyl isocyanate (1 equiv), CH3CN (solvent) | Mix equimolar amounts of propargylic amine and cycloheptyl isocyanate in acetonitrile at room temperature. |

| 2 | BEMP catalyst (5 mol %) | Add catalytic BEMP to the reaction mixture to promote urea formation via nucleophilic addition. |

| 3 | Stir at room temperature for 1 hour | Monitor reaction progress by TLC or NMR until completion. |

| 4 | Workup | Remove solvent under reduced pressure; purify crude product by silica gel column chromatography using hexane/ethyl acetate mixtures. |

Reaction Mechanism Insights

- The base BEMP abstracts the most acidic proton from the urea intermediate, facilitating nucleophilic attack and cyclization if applicable.

- The reaction mechanism involves nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isocyanate group, forming the urea linkage.

- Computational studies on similar propargylic ureas show that the reaction is thermodynamically favorable and proceeds efficiently under mild conditions.

Yields and Purity

- Propargylic ureas synthesized via this method typically yield between 50% and quantitative yields depending on substituents and reaction optimization.

- Purification by flash chromatography generally affords the product as a white solid or oil with high purity.

- Characterization by NMR (1H, 13C), HRMS, and melting point determination confirms the structure and purity.

Comparative Data from Related Propargylic Ureas

| Compound | Yield (%) | Purification Method | Notes |

|---|---|---|---|

| 1-(2-Methylbut-3-yn-2-yl)-3-phenylurea | 62–78 | Silica gel chromatography | Used as a model for propargylic urea synthesis |

| N-Benzyl-2-methylbut-3-yn-2-amine (amine precursor) | 55 | Column chromatography | Precursor amine for urea formation |

| 1-(4-Fluorophenyl)-3-(2-methylbut-3-yn-2-yl)urea | 72 | Column chromatography | Example of aryl-substituted propargylic urea |

Notes on Optimization and Variations

- The reaction tolerates various substituents on the nitrogen atoms, including aryl, alkyl, and ester groups.

- Internal triple bonds and different alkyl substituents on the propargylic amine are well tolerated.

- Reaction times can be shortened to minutes with increased catalyst loading.

- Some alkyl substituents on the urea nitrogen may reduce reactivity under these conditions.

Summary Table: Preparation Method Overview for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea

| Parameter | Details |

|---|---|

| Starting Materials | Prop-2-yn-1-amine, Cycloheptyl isocyanate |

| Solvent | Acetonitrile (CH3CN) |

| Catalyst | BEMP (5–10 mol %) |

| Temperature | Room temperature |

| Reaction Time | 1 minute to 1 hour |

| Workup | Solvent removal, silica gel chromatography |

| Typical Yield | 50–90% (depending on optimization) |

| Product Form | White solid or oil |

| Characterization Methods | NMR (1H, 13C), HRMS, melting point |

Chemical Reactions Analysis

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Further research is needed to explore its efficacy and safety in medical applications.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets. The prop-2-yn-1-yl group is known to participate in various chemical reactions, which can modulate the activity of enzymes or receptors. The cycloheptyl group provides structural stability and influences the compound’s overall reactivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The key structural variations among urea derivatives lie in their substituents, which influence steric bulk, solubility, and reactivity. Below is a comparative analysis of 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea and its analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated values for 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea are inferred from structural analogs.

Key Observations:

- Reactivity : The propargyl group (common in and ) enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation or polymer synthesis.

- Electronic Properties : Electron-withdrawing groups (e.g., 2-chlorophenyl in ) may increase electrophilicity of the urea carbonyl, influencing reactivity in nucleophilic additions.

(c) Limitations and Challenges

- Solubility : Bulky substituents (e.g., cycloheptyl) can reduce aqueous solubility, necessitating formulation optimization.

- Safety Data : For many analogs (e.g., ), safety profiles (e.g., toxicity, ecotoxicity) remain uncharacterized.

Biological Activity

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its potential antimicrobial and anticancer effects, as well as its mechanisms of action and implications for therapeutic applications.

Chemical Structure and Properties

1-Cycloheptyl-3-(prop-2-yn-1-yl)urea belongs to the class of urea derivatives, which are known for their biological significance. The structure can be represented as follows:

The compound features a cycloheptyl group attached to a urea moiety, which contributes to its unique biological profile.

Antimicrobial Activity

Research has indicated that 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . It has shown promising results in inhibiting the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HCT116 (colon) | 0.3 - 0.45 | |

| MCF-7 (breast) | 1.75 - 9.46 | |

| U87 MG (glioblastoma) | 0.5 - 1.0 | |

| A549 (lung) | 0.5 - 1.0 |

These findings suggest that the compound may act through various pathways, including the inhibition of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell survival and proliferation .

The mechanism by which 1-Cycloheptyl-3-(prop-2-yn-1-yl)urea exerts its biological effects is primarily through enzyme inhibition and receptor modulation . The compound appears to bind selectively to specific targets within cells, altering their activity and leading to reduced cell viability in pathogenic organisms and cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vitro Studies : A study conducted on human colon cancer cells showed that treatment with varying concentrations of the compound resulted in significant apoptosis, as evidenced by increased levels of caspase activity .

- Animal Models : In vivo experiments using mouse models have demonstrated that administration of the compound led to a marked reduction in tumor size in S180 homograft models, indicating its potential as an anticancer agent .

Q & A

Q. What are the best practices for documenting synthetic procedures and safety data in publications?

- Answer : Follow APA or ACS guidelines for materials and methods. Include:

- Detailed reaction conditions (solvent, temperature, time).

- Safety protocols (e.g., fume hood use for volatile reagents).

- CAS numbers and purity grades for all chemicals.

- Ethical approval codes if bioassays involve animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.